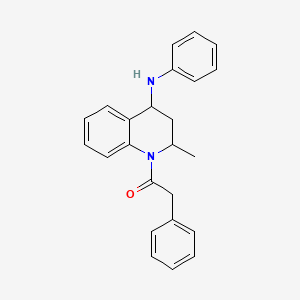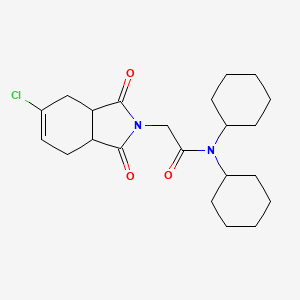![molecular formula C18H26O6 B5236312 diethyl [4-(4-methoxyphenoxy)butyl]malonate](/img/structure/B5236312.png)
diethyl [4-(4-methoxyphenoxy)butyl]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [4-(4-methoxyphenoxy)butyl]malonate, also known as MPBM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
Diethyl [4-(4-methoxyphenoxy)butyl]malonate works by binding to specific enzymes and receptors, inhibiting their activity. This mechanism of action has been studied in various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and dopamine receptors.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the target enzyme or receptor. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function. Inhibition of dopamine receptors can lead to decreased dopamine levels, which has been linked to various neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using diethyl [4-(4-methoxyphenoxy)butyl]malonate in lab experiments is its ability to selectively inhibit specific enzymes and receptors, allowing for more precise studies. However, one limitation is its potential toxicity, which must be carefully considered when designing experiments.
Future Directions
There are several potential future directions for diethyl [4-(4-methoxyphenoxy)butyl]malonate research. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of this compound in the synthesis of nanoparticles for various applications, including drug delivery and imaging. Additionally, further studies on the mechanism of action of this compound in various enzymes and receptors could lead to the development of more specific and effective inhibitors.
Synthesis Methods
Diethyl [4-(4-methoxyphenoxy)butyl]malonate can be synthesized through a multistep process involving the reaction of 4-methoxyphenol and 1,4-dibromobutane, followed by the addition of diethyl malonate and subsequent esterification. The final product is obtained through acid-catalyzed hydrolysis and decarboxylation.
Scientific Research Applications
Diethyl [4-(4-methoxyphenoxy)butyl]malonate has been studied for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate due to its ability to inhibit certain enzymes and receptors. In biochemistry, this compound has been used as a tool to study protein-protein interactions and as a fluorescent probe for imaging. In materials science, this compound has been studied for its potential use in the synthesis of nanoparticles and as a surfactant.
properties
IUPAC Name |
diethyl 2-[4-(4-methoxyphenoxy)butyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O6/c1-4-22-17(19)16(18(20)23-5-2)8-6-7-13-24-15-11-9-14(21-3)10-12-15/h9-12,16H,4-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIHVRDAFUJXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=CC=C(C=C1)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline](/img/structure/B5236232.png)
![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B5236238.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5236242.png)
![5-[4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236263.png)
![4-[2-nitro-5-(1-piperidinyl)phenyl]morpholine](/img/structure/B5236268.png)
![N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide](/img/structure/B5236277.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide](/img/structure/B5236281.png)

![4-[1-({[2-hydroxy-2-(3-nitrophenyl)ethyl]amino}methyl)cyclopentyl]-1,2-benzenediol](/img/structure/B5236290.png)
![2-[(2,4-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)hydrazinecarboxamide](/img/structure/B5236291.png)
![3-allyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236299.png)
![1-(4-morpholinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5236300.png)
![1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5236308.png)
